![molecular formula C17H17N3O3S2 B2405539 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034509-73-2](/img/structure/B2405539.png)
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a thiophene ring, and a benzamide moiety. The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the aromatic rings would likely make it relatively stable .Scientific Research Applications
Tyrosinase Inhibition
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide: has been investigated as a potent tyrosinase inhibitor. Tyrosinase is a key enzyme involved in melanin synthesis, and its inhibition can impact skin pigmentation. Specifically, this compound has demonstrated strong competitive inhibition against mushroom tyrosinase, with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . Its anti-melanogenic effect makes it a potential candidate for developing therapeutic agents to address hyperpigment disorders.
Anticancer Properties
Research has explored the potential anticancer effects of this compound. Its interaction with melanoma cells (such as B16F10 melanoma cells) suggests that it might inhibit melanin synthesis and cellular tyrosinase activity. These findings open avenues for investigating its role in cancer therapy .
Chemical Biology
In the realm of chemical biology, this compound contributes to our understanding of enzyme inhibition mechanisms. Studies involving enzyme kinetics and molecular docking have shed light on its interactions with tyrosinase residues, providing valuable insights for drug design .
Synthetic Chemistry
Finally, the synthesis of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves intricate steps, making it relevant to synthetic chemistry. Researchers continue to explore efficient methods for its preparation .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methylsulfonylimidazol-1-yl)-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-25(22,23)17-19-9-10-20(17)14-5-2-4-13(12-14)16(21)18-8-7-15-6-3-11-24-15/h2-6,9-12H,7-8H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPJRSBYDLSTPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide |
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